molecular formula C8H9FN2O3S B13513866 N-(2-fluoro-5-sulfamoylphenyl)acetamide

N-(2-fluoro-5-sulfamoylphenyl)acetamide

Cat. No.: B13513866
M. Wt: 232.23 g/mol
InChI Key: YGWHZNOWWDCFBB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-sulfamoylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the ortho position and a sulfamoyl (-SO₂NH₂) group at the para position relative to the acetamide moiety.

Properties

Molecular Formula

C8H9FN2O3S

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2-fluoro-5-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H9FN2O3S/c1-5(12)11-8-4-6(15(10,13)14)2-3-7(8)9/h2-4H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

YGWHZNOWWDCFBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-(2-fluoro-5-sulfamoylphenyl)acetic acid.

    Reduction: Formation of N-(2-fluoro-5-aminophenyl)acetamide.

    Substitution: Formation of N-(2-methoxy-5-sulfamoylphenyl)acetamide.

Scientific Research Applications

N-(2-fluoro-5-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Substituent Effects on Physical and Crystalline Properties

Meta- and para-substituted phenyl acetamides demonstrate significant variations in crystal packing and lattice constants depending on substituent electronic properties. For example:

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system with two molecules per unit .
Table 1: Substituent Impact on Acetamide Derivatives
Compound Substituents Crystal System Key Properties
N-(3-Chlorophenyl)acetamide 3-Cl Monoclinic Moderate H-bonding, stable
N-(3,5-Dimethylphenyl)acetamide 3,5-(CH₃)₂ Triclinic Reduced solubility
N-(2-Fluoro-5-sulfamoylphenyl)acetamide 2-F, 5-SO₂NH₂ Inferred High polarity, strong H-bonding
Table 2: Antimicrobial Activity of Selected Acetamides
Compound Substituents Activity (MIC, μg/mL) Target Pathogens
N-(3,5-Difluorophenyl)acetamide 3,5-F₂ 8–16 Gram-positive bacteria
N-(4-Nitrophenyl)acetamide (B1) 4-NO₂ 32–64 Fungi
This compound 2-F, 5-SO₂NH₂ Predicted: 4–8 Broad-spectrum

Pharmacological Targets and Receptor Interactions

  • Pyridazin-3(2H)-one acetamides () act as FPR2 agonists, with substituents like 4-methoxybenzyl enhancing receptor specificity .

Structural Analogues with Fluorine Substituents

  • N-(5-Chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide () shares a fluorophenyl moiety but lacks the sulfamoyl group, resulting in lower solubility and reduced hydrogen-bonding capacity .
  • 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () incorporates fluorine and sulfur-based groups, highlighting the versatility of fluorinated acetamides in drug design .

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